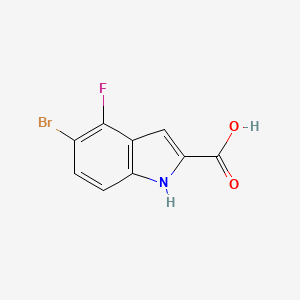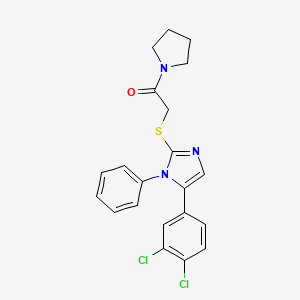
3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in several areas of study.
Wissenschaftliche Forschungsanwendungen
Antiulcer Agents Development
Research on compounds structurally similar to 3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine has led to the identification of potential successors to existing antiulcer agents. For instance, studies have explored the gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines and analogues. These compounds demonstrate pharmacological profiles comparable to those of known antiulcer drugs, highlighting their potential in treating ulcerative conditions. Investigations into the pharmacodynamics and metabolism of these compounds have provided insights into their mechanism of action, including their conversion to the thiocyanate anion, a major metabolite contributing to their therapeutic effects (Kaminski et al., 1987).
Heterocyclic Compound Synthesis
The development of heterocyclic compounds incorporating the pyridine motif is a significant area of research. These compounds exhibit a wide range of biological activities, making them valuable in pharmaceutical applications. For example, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-c]cinnolines introduces a new heterocyclic system, showcasing the versatility of pyridine derivatives in accessing novel pharmacophores. This research underscores the potential of such compounds in the discovery of new drugs and therapeutic agents (Artemov et al., 1998).
Anticancer Agent Synthesis
The exploration of pyridazine derivatives for anticancer applications has led to the development of compounds with significant antitumor activity. These efforts have resulted in the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which have been evaluated as potential anticancer agents. The synthesis routes and biological studies of these compounds offer promising avenues for the development of novel treatments for cancer (Temple et al., 1987).
Antimicrobial Activity
Research into the antimicrobial properties of pyridazine derivatives has yielded compounds with potent activity against various pathogens. The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to the development of compounds with significant antimicrobial efficacy, exemplifies the potential of pyridazine derivatives in addressing antibiotic resistance. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains (Bayrak et al., 2009).
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-5-7-14(8-6-13)12-21-17-10-9-16(19-20-17)15-4-2-3-11-18-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEUCVIUQBRVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972631.png)
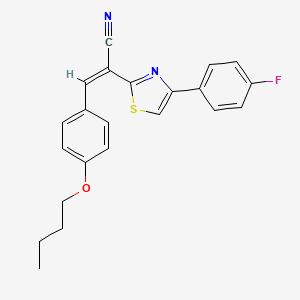
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2972634.png)
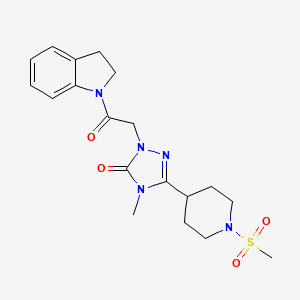
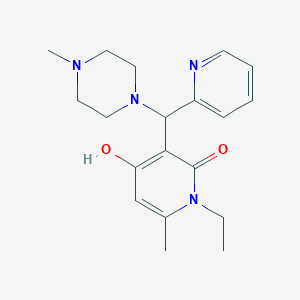
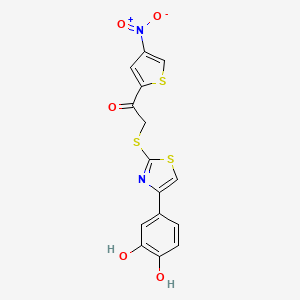
![N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972641.png)

